molecular formula C24H28N4O6S B5416573 4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B5416573
M. Wt: 500.6 g/mol
InChI Key: GEIARGIYRPNJDK-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrole ring, a morpholine moiety, and a sulfonamide group

Properties

IUPAC Name

4-[(E)-hydroxy-[1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6S/c1-26(2)35(32,33)19-7-5-17(6-8-19)22(29)20-21(18-4-3-9-25-16-18)28(24(31)23(20)30)11-10-27-12-14-34-15-13-27/h3-9,16,21,29H,10-15H2,1-2H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIARGIYRPNJDK-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps to those used in laboratory settings, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and regulation .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its structural features suggest it could be useful in the development of new drugs for treating various diseases .

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine moiety can interact with the active site of enzymes, inhibiting their activity. The pyrrole ring and sulfonamide group can also participate in binding interactions, stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE apart is its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications .

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